

validation of DHQase function in metabolic engineering constructs

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Compound Focus: 3-Dehydroquinic acid

CAS No.: 10534-44-8

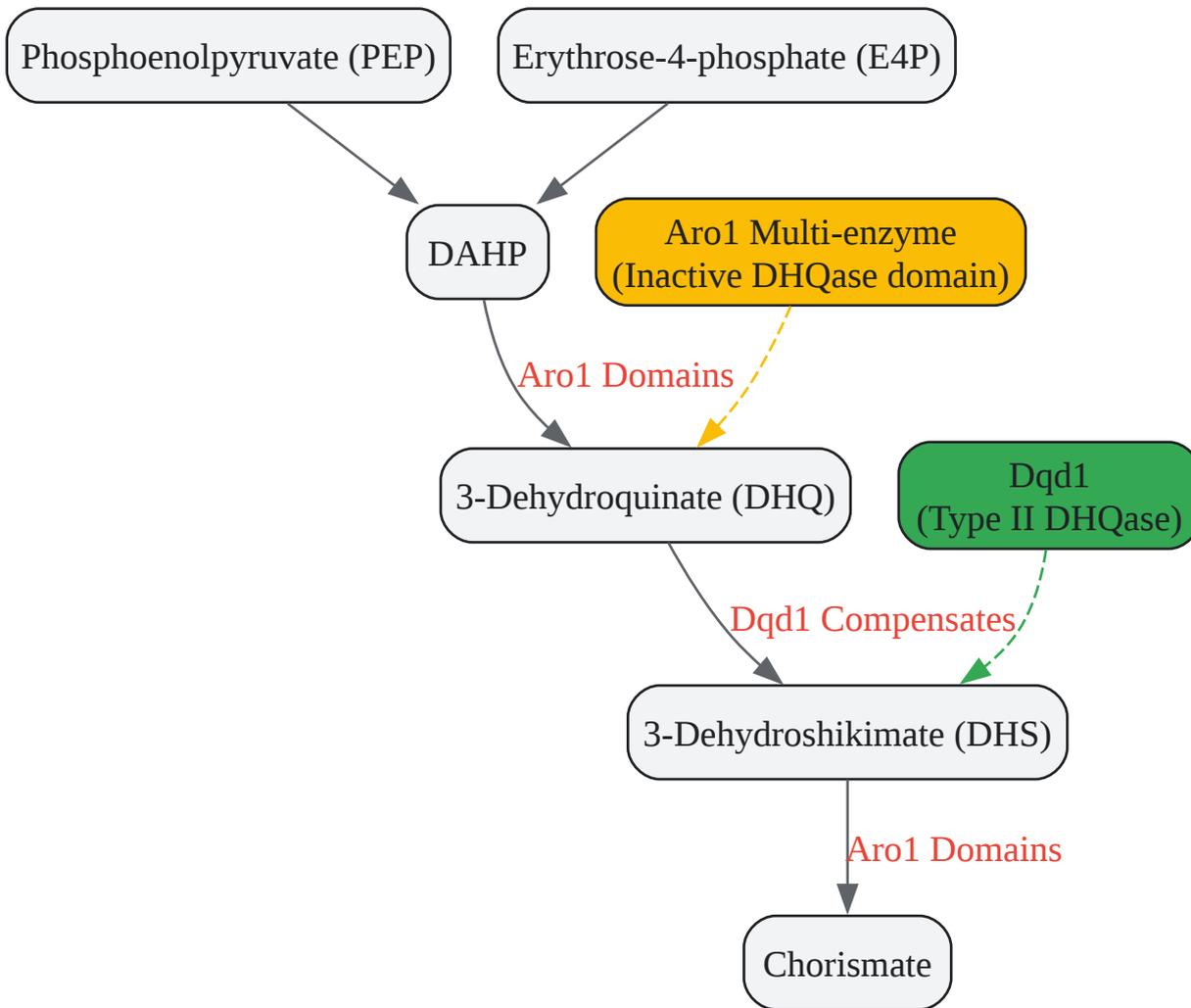
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DHQase Essentiality & Compensation in *Candida albicans*

In the human fungal pathogen *Candida albicans*, the **type I DHQase domain within the Aro1 multi-enzyme is inactive** due to active site substitutions [1] [2]. This function is compensated by a separate, essential **type II DHQase, Dqd1** [1] [2]. This makes both Aro1's other active domains and Dqd1 potential targets for novel antifungal therapies [1]. In contrast, *Candida glabrata* and *Candida parapsilosis* lack a Dqd1 homolog and possess an enzymatically active DHQase domain within their Aro1 protein [1].

The diagram below illustrates this compensatory relationship within the shikimate pathway.



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Kinetic Diversity of Microbial DHQases

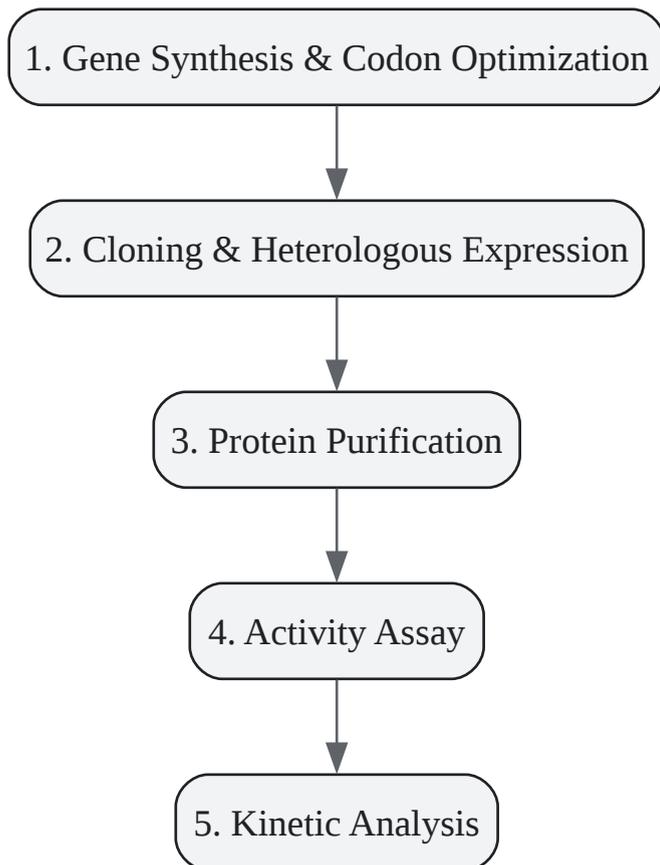
A broad study of 38 microbial DHQases revealed significant kinetic diversity, providing a toolbox for synthetic biology [3]. The table below summarizes the range of measured kinetic parameters.

Kinetic Parameter	Range Observed	Implication for Metabolic Engineering
Km (mM)	0.008 - 0.983	DHQases with a lower Km have a higher substrate affinity, useful for efficient pathway flux at low substrate concentrations [3].

Kinetic Parameter	Range Observed	Implication for Metabolic Engineering
k_{cat} (s^{-1})	4.2 - 480.0	DHQases with a higher k_{cat} have a greater catalytic capacity, beneficial for achieving high product yields [3].
k_{cat} / K_m ($mM^{-1}s^{-1}$)	12.4 - 60,000	Catalytic efficiency varies widely; selection depends on the desired balance between substrate affinity and turnover rate [3].

Experimental Protocol for DHQase Validation

The following workflow and protocol for characterizing DHQase kinetics are adapted from a high-throughput study of 38 microbial enzymes [3].



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- **Gene Synthesis & Cloning:** DHQase amino acid sequences are reverse-translated and codon-optimized for the host (e.g., *E. coli* or *C. glutamicum*). Genes are synthesized with BioBrick adapters and cloned into an expression vector like pET28a+ [3].
- **Heterologous Expression & Purification:** The gene is expressed in a host such as *E. coli* BL21(DE3). Expression is induced with IPTG at low temperature. His-tagged proteins are purified using Ni-NTA affinity chromatography [3].
- **High-Throughput Activity Assay:** DHQase activity is measured by monitoring the increase in absorbance at 234 nm due to the formation of 3-dehydroshikimate. Reactions are performed in a 100 μ L volume in a 96-well UV plate using a microplate reader, with DHQ substrate concentrations ranging from 0.08 to 1.0 mmol/L [3].
- **Kinetic Analysis:** The Michaelis-Menten kinetic constants (K_m and V_{max}) are calculated from the initial velocity data using a Lineweaver-Burk plot or other non-linear regression methods. The k_{cat} is derived from V_{max} and the enzyme concentration [3].

Key Validation Insights for Metabolic Engineering

- **Confirm Domain Activity in Multi-enzymes:** When working with fungal or apicomplexan systems using Aro1-like multi-enzymes, experimentally validate that the DHQase domain is functional, as inactivity compensated by a separate enzyme (like Dqd1) can occur [1] [2].
- **Leverage Kinetic Diversity:** The broad range of available kinetic parameters (K_m , k_{cat}) allows for informed selection of DHQase parts to match specific pathway requirements, such as high substrate affinity or high catalytic throughput [3].
- **Standardize Characterization Protocols:** Employing a standardized, high-throughput validation protocol ensures that kinetic constants are determined consistently, enabling fair and reliable comparison between different DHQase variants [3].

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References

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